molecular formula C11H16O2 B14398165 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- CAS No. 89654-02-4

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-

Cat. No.: B14398165
CAS No.: 89654-02-4
M. Wt: 180.24 g/mol
InChI Key: LVYIQMQOQRGVIH-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]dec-7-ene, 8-ethenyl-7-methyl- is an organic compound with the molecular formula C10H16O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-7-ene
  • 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Uniqueness

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its spiro structure and the presence of ethenyl and methyl groups make it a versatile compound for various applications.

Properties

CAS No.

89654-02-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

8-ethenyl-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C11H16O2/c1-3-10-4-5-11(8-9(10)2)12-6-7-13-11/h3H,1,4-8H2,2H3

InChI Key

LVYIQMQOQRGVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2(C1)OCCO2)C=C

Origin of Product

United States

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